molecular formula C16H16N2O3 B2969416 11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid CAS No. 1008695-48-4

11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid

货号: B2969416
CAS 编号: 1008695-48-4
分子量: 284.315
InChI 键: NZDWCAYIVCYIPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the indoloindolizine class, characterized by a fused bicyclic system combining indole and indolizine moieties. Key structural features include:

  • 11b-Methyl group: A methyl substituent at the 11b position, influencing steric and electronic properties.
  • 3-Oxo group: A ketone at position 3, which may participate in tautomerism or hydrogen bonding.
  • 5-Carboxylic acid: A polar functional group at position 5, enhancing solubility and enabling derivatization (e.g., esterification or salt formation).

The synthesis of such fused heterocycles typically involves cyclization reactions of azidocinnamate esters or multicomponent heterocyclizations, as seen in analogous compounds .

属性

IUPAC Name

11b-methyl-3-oxo-2,5,6,11-tetrahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-16-7-6-13(19)18(16)12(15(20)21)8-10-9-4-2-3-5-11(9)17-14(10)16/h2-5,12,17H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWCAYIVCYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CC3=C2NC4=CC=CC=C34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008695-48-4
Record name 11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

相似化合物的比较

Comparison with Structurally Similar Compounds

Indole-Based Derivatives

(a) 5-Hydroxy-1H-indole-2-carboxylic Acid (Compound 10, )
  • Core Structure: Monocyclic indole (simpler than the fused indoloindolizine system).
  • Substituents : Hydroxy group at C5 and carboxylic acid at C2.
  • Synthesis : Derived from azidocinnamate ester cyclization (42% yield) followed by hydrolysis .
  • Key Differences :
    • Lacks the fused indolizine ring and 11b-methyl group.
    • Carboxylic acid at C2 vs. C5 in the target compound, altering electronic distribution.
(b) 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids (Compounds 1a–1f, )
  • Core Structure: Indole with a thiazolidinone-thione moiety at C3.
  • Substituents: Thioxothiazolidinone group (sulfur-containing) and carboxylic acid at C2.
  • Synthesis: Condensation of 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone under acidic reflux .
  • Key Differences: Thiazolidinone-thione group introduces sulfur-based reactivity (e.g., nucleophilic substitutions). Carboxylic acid at C2 vs. C5 in the target compound.

Isoquinoline Derivatives

(a) 7-(4-Chlorophenyl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylisoquinolin-5(6H)-one (Compound 10n, )
  • Core Structure: Isoquinoline (a benzo-fused pyridine).
  • Substituents : Chlorophenyl, hydroxymethoxyphenyl, and methyl groups.
  • Synthesis: Ultrasound-assisted multicomponent reaction of 5-amino-3-methylisoxazole, aldehydes, and cyclic β-diketones .
  • Key Differences: Isoquinoline core lacks the indole moiety present in the target compound. Substituents are aryl and alkyl rather than fused heterocyclic groups.

Key Research Findings

Regioselectivity in Cyclization : highlights that substituent position (e.g., 3-methoxy vs. 3,4-dimethoxy) dictates regioselectivity during azidocinnamate cyclization, yielding 5- or 7-substituted indoles . This suggests the 11b-methyl group in the target compound may direct cyclization to favor indoloindolizine formation.

~2.5 for C2-COOH) and derivatization pathways.

Synthetic Efficiency : Ultrasound-assisted methods () achieve faster reaction times (<2 hours) compared to thermal cyclization (reflux for hours, ), though yields are unspecified .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。